

Solubility Profile and Process Engineering of N-(Hydroxymethyl)nicotinamide

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Compound of Interest

Compound Name: 2-(Hydroxymethyl)nicotinamide

CAS No.: 115012-11-8

Cat. No.: B049469

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Content Type: Technical Whitepaper & Operational Guide Subject: N-(Hydroxymethyl)nicotinamide (CAS: 3569-99-1) Audience: Pharmaceutical Scientists, Process Chemists, and Formulation Engineers

Executive Summary & Structural Clarification

The Nomenclature Criticality: Before addressing solubility, we must resolve a common nomenclature ambiguity in the field. While often queried as "**2-(Hydroxymethyl)nicotinamide**," the commercially relevant and stable pharmaceutical intermediate is N-(Hydroxymethyl)nicotinamide (also known as Bilamid, Nicodin, or Hydroxymethylnicotinamide).

- Target Compound: N-(Hydroxymethyl)nicotinamide (Hydroxymethyl group on the amide nitrogen).^{[1][2][3][4]}
- The Isomer Risk: True **2-(hydroxymethyl)nicotinamide** (Hydroxymethyl group on the pyridine ring at C2) is chemically distinct and prone to spontaneous cyclization into furo[3,4-b]pyridin-5(7H)-one (a lactone).
- Scope: This guide focuses on the stable N-substituted form used in antimicrobial and choleric applications.

Solubility Abstract: N-(Hydroxymethyl)nicotinamide exhibits a classic temperature-dependent solubility profile in protic solvents, making it an ideal candidate for thermal recrystallization. It

shows high solubility in polar aprotic solvents (DMSO, DMF) but limited solubility in non-polar organics, establishing a clear polarity cutoff for solvent selection.

Thermodynamic Framework of Dissolution

As researchers, we do not simply "mix and look"; we analyze the thermodynamic barriers to dissolution. The solubility of N-(Hydroxymethyl)nicotinamide is governed by the breaking of its crystal lattice (Enthalpy of Fusion,

) and the solvation of the resulting molecules.

Solid-State Energetics

- Melting Point (): 141–142°C (414–415 K).
 - Note: Literature values vary up to 154°C. A lower range (141°C) often indicates residual moisture or solvent inclusion, common in this hygroscopic amide.
- Crystal Lattice Energy: The presence of both the pyridine nitrogen and the amide-hydroxyl group creates a robust hydrogen-bonding network in the solid state. Solvents must disrupt these intermolecular H-bonds to dissolve the solute.

The Ideal Solubility Model

For process design, we estimate the theoretical maximum solubility (

) using the simplified freezing point depression equation (assuming

):

- Implication: Since

is relatively high (>140°C), solubility in low-boiling solvents (like acetone or DCM) will be kinetically and thermodynamically limited at room temperature unless specific solute-solvent interactions (like H-bonding) lower the activity coefficient (

).

Solubility Data & Solvent Classification

The following data consolidates experimental observations and predictive modeling for N-(Hydroxymethyl)nicotinamide.

Table 1: Solubility Profile in Key Solvents (at 25°C)

Solvent Class	Solvent	Solubility Assessment	Process Utility
Polar Aprotic	DMSO	High (~55–100 mg/mL)	Stock solutions, screening assays.
DMF	High	Alternative to DMSO for synthesis.	
Polar Protic	Water	Moderate (Temp. dependent)	Primary Recrystallization Solvent. High solubility at >80°C; sparing at 20°C.
Ethanol	Moderate (Temp. dependent)	Anti-solvent / Co-solvent. "Freely soluble" at boiling; "Sparingly soluble" at cold.	
Methanol	Moderate to High	Synthesis medium (formaldehyde coupling).	
Chlorinated	Chloroform	Low to Moderate	Used in TLC mobile phases (e.g., EtOH:CHCl ₃ 3:2).
Non-Polar	Hexane/Heptane	Negligible	Strict Anti-solvent. Used to crash out product.

The "Ethanol Switch" Effect

Ethanol is the most critical solvent for purification. The compound exhibits a steep solubility curve in ethanol:

- @ 78°C (Reflux): Solute-solvent H-bonding overcomes lattice energy.
- @ 20°C (RT): Lattice energy dominates, forcing precipitation.
- Protocol: This behavior dictates that ethanol (or ethanol/water mixtures) is the superior system for purifying crude N-(Hydroxymethyl)nicotinamide.

Experimental Protocols

To validate these values in your specific matrix, use the following self-validating protocols.

Protocol A: Gravimetric Saturation Method (The Gold Standard)

- Objective: Determine exact solubility limit in a specific solvent system.
- Pre-requisite: Calibrated analytical balance, temperature-controlled shaker.
- Saturation: Add excess N-(Hydroxymethyl)nicotinamide to 5 mL of solvent in a sealed vial.
- Equilibration: Agitate at fixed temperature () for 24 hours.
 - Validation Step: Check for presence of undissolved solid. If clear, add more solid and repeat.
- Filtration: Filter supernatant through a 0.45 µm PTFE syringe filter (pre-heated to to prevent crashing out).
- Quantification: Evaporate a known volume of filtrate to dryness and weigh the residue OR analyze via HPLC (UV detection @ 260 nm).

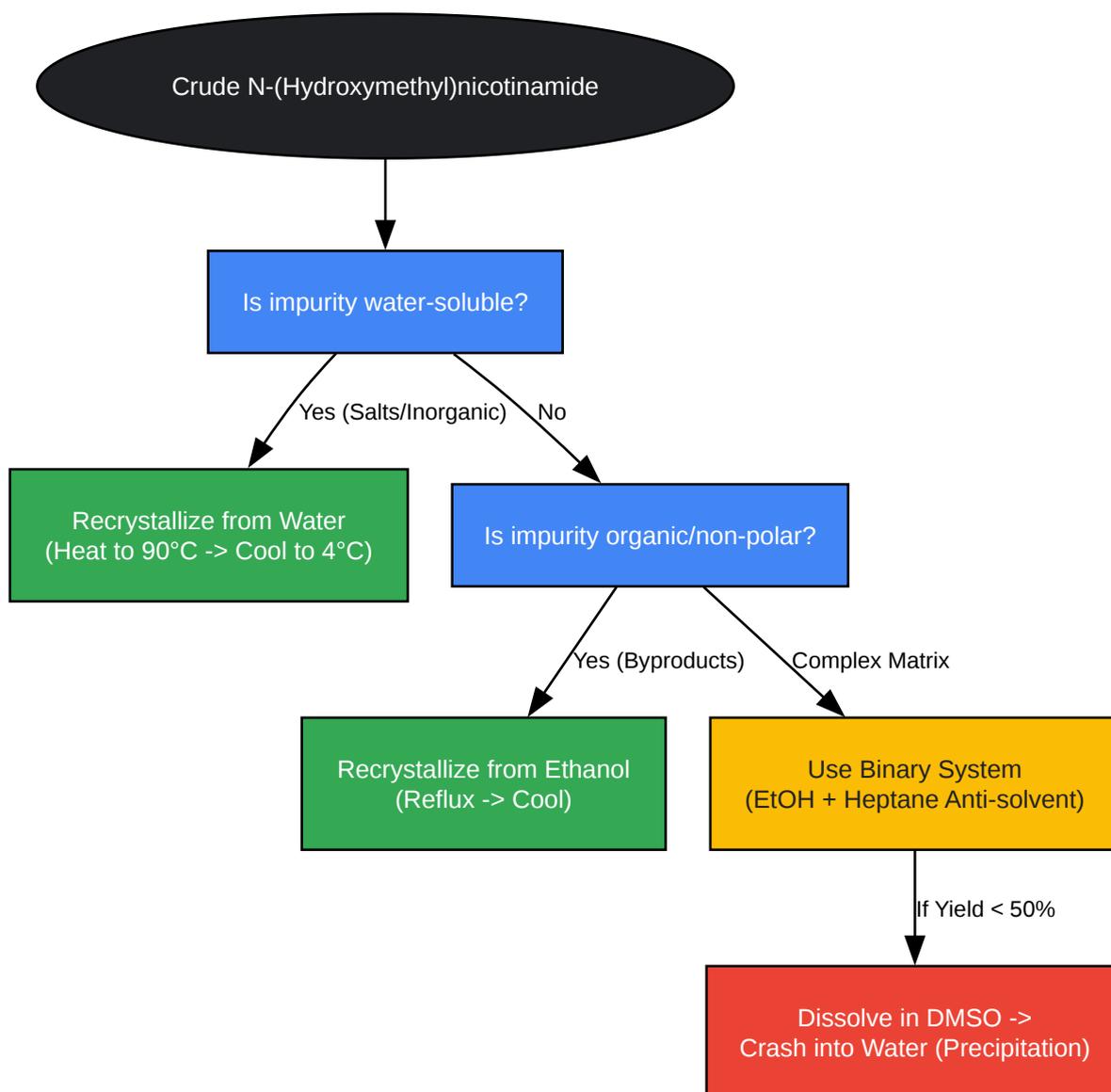
Protocol B: Dynamic Laser Monitoring (For Metastable Zone Width)

- Objective: Determine the Metastable Zone Width (MSZW) for crystallization design.
- Setup: Reactor with turbidity probe and overhead stirring.
- Ramp: Heat suspension at 1°C/min until transmission hits 100% (Clear point / Solubility curve).
- Cool: Cool solution at 1°C/min until transmission drops (Cloud point / Nucleation curve).
- Analysis: The gap between these temperatures is your "safe operating window" for seeding.

Process Engineering Visualizations

Diagram 1: Solvent Selection Logic for Purification

This decision tree guides the researcher through selecting the optimal solvent based on the impurity profile and solubility data.

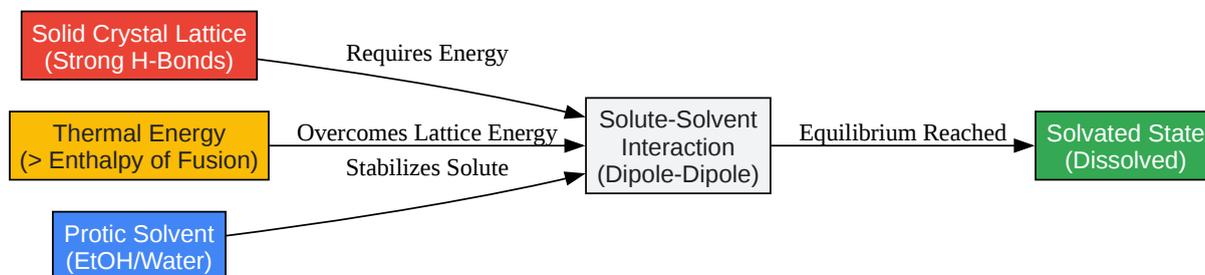


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Caption: Logical workflow for selecting purification solvents based on impurity polarity and solubility differentials.

Diagram 2: Temperature-Dependent Solubility Mechanism

A representation of the thermodynamic barriers involved in the dissolution process.



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Caption: Thermodynamic pathway showing the necessity of thermal energy to overcome the crystal lattice energy of the amide.[3][5]

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